1,2-Dichloro-4,4-dimethylpentane

Description

Classification and Structural Features of Vicinal and Geminal Dichloroalkanes

Dichloroalkanes are broadly categorized into two main types based on the relative positions of the two chlorine atoms: vicinal and geminal.

Vicinal (vic) dihalides are compounds in which the two halogen atoms are attached to adjacent carbon atoms. The term "vicinal" is derived from the Latin word vicinus, meaning neighbor. An example is 1,2-dichloroethane (B1671644).

Geminal (gem) dihalides have both halogen atoms bonded to the same carbon atom. The prefix "gem" comes from the Latin geminus, meaning twin. A simple example is 1,1-dichloroethane.

This structural distinction is crucial as it significantly impacts the chemical reactivity and physical properties of the molecule. For instance, the proximity of the halogen atoms in vicinal dihalides can lead to unique conformational preferences and influence the mechanisms of elimination reactions.

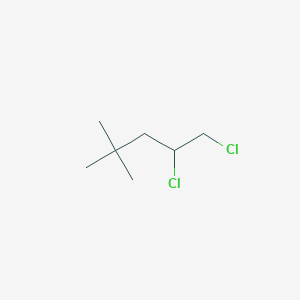

1,2-Dichloro-4,4-dimethylpentane falls into the category of a vicinal dichloroalkane . Its structure is characterized by a five-carbon pentane (B18724) chain. A chlorine atom is bonded to the first carbon (C1) and another to the second carbon (C2). A defining feature of this molecule is the presence of a bulky tert-butyl group at the C4 position, which consists of a central carbon atom bonded to three methyl groups.

Rationale for Investigating Branched Halogenated Hydrocarbons

The study of branched halogenated hydrocarbons, such as this compound, is driven by the desire to understand the interplay of steric and electronic effects on chemical reactivity and molecular conformation.

The introduction of branching in an alkane chain has a notable effect on its physical properties. For example, increased branching generally leads to a lower boiling point compared to a straight-chain isomer with the same molecular weight. This is due to the more compact, spherical shape of branched molecules, which reduces the surface area available for intermolecular van der Waals forces.

From a chemical reactivity standpoint, branching significantly influences the rates and outcomes of reactions, a concept known as steric hindrance . Bulky groups, like the tert-butyl group in this compound, can physically obstruct the approach of a reactant to a reaction site. fiveable.meresearchgate.net This steric hindrance is particularly important in substitution and elimination reactions. For instance, in nucleophilic substitution reactions that proceed via an SN2 mechanism, a bulky group near the reaction center will dramatically slow down the reaction rate because it impedes the backside attack of the nucleophile. fiveable.mequora.com In such sterically crowded molecules, elimination reactions often become the preferred pathway, leading to the formation of alkenes. quora.com

Investigating highly branched halogenated hydrocarbons allows chemists to probe the limits of these steric effects and to gain a more nuanced understanding of reaction mechanisms.

Positioning of this compound within Contemporary Chemical Research

While specific, in-depth research literature on this compound is not abundant, its significance in contemporary chemical research can be understood by considering it as a model compound for studying fundamental principles of physical organic chemistry. The unique combination of vicinal chlorine atoms and a sterically demanding tert-butyl group makes it an ideal candidate for investigating conformational analysis and reactivity in sterically hindered systems.

The primary research interest in this molecule would lie in understanding how the bulky tert-butyl group influences the conformational equilibrium around the C1-C2 bond. In simpler vicinal dihalides like 1,2-dichloroethane, there is a well-studied equilibrium between anti and gauche conformers. The presence of the large tert-butyl group in this compound is expected to significantly alter the energies of these conformers, likely favoring conformations that minimize steric repulsion between the t-butyl group and the chlorine atoms. These conformational preferences would, in turn, dictate the molecule's reactivity, particularly in elimination reactions where a specific dihedral angle between the leaving groups is often required.

Furthermore, this compound serves as an excellent substrate for studying the competition between substitution and elimination reactions under various conditions. The steric hindrance provided by the tert-butyl group would likely disfavor SN2 reactions at C1 and C2, making elimination pathways more prominent. Detailed kinetic studies on this molecule could provide valuable data on the energetic barriers for these competing reaction pathways in a highly congested environment.

Below are some key properties of this compound and its isomers, which are essential for any detailed research investigation.

Table 1: Physical and Chemical Properties of this compound and Related Isomers

| Property | This compound | 1,2-Dichloro-2,4-dimethylpentane | 2,2-Dichloro-4,4-dimethylpentane | 2,4-Dichloro-2,4-dimethylpentane |

| Molecular Formula | C₇H₁₄Cl₂ nih.gov | C₇H₁₄Cl₂ nih.gov | C₇H₁₄Cl₂ nist.gov | C₇H₁₄Cl₂ nih.gov |

| Molecular Weight | 169.09 g/mol | 169.09 g/mol nih.gov | 169.092 g/mol nist.gov | 169.09 g/mol nih.gov |

| IUPAC Name | This compound | 1,2-Dichloro-2,4-dimethylpentane nih.gov | 2,2-Dichloro-4,4-dimethylpentane nist.gov | 2,4-Dichloro-2,4-dimethylpentane nih.gov |

| CAS Number | 521936-41-4 | 1354020-00-5 | 500060-49-1 nist.gov | 33553-93-4 nih.gov |

Structure

3D Structure

Properties

CAS No. |

6065-90-3 |

|---|---|

Molecular Formula |

C7H14Cl2 |

Molecular Weight |

169.09 g/mol |

IUPAC Name |

1,2-dichloro-4,4-dimethylpentane |

InChI |

InChI=1S/C7H14Cl2/c1-7(2,3)4-6(9)5-8/h6H,4-5H2,1-3H3 |

InChI Key |

RJTBLHMOHNHTTP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(CCl)Cl |

Origin of Product |

United States |

Mechanistic Investigations of 1,2 Dichloro 4,4 Dimethylpentane Reactivity

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2 Pathways) in Branched Halogenated Pentanes

Nucleophilic substitution reactions are a fundamental class of reactions in which a nucleophile replaces a leaving group on an alkyl halide. The two primary mechanisms for these reactions are the S(_N)1 (substitution nucleophilic unimolecular) and S(_N)2 (substitution nucleophilic bimolecular) pathways. The structure of the alkyl halide plays a crucial role in determining which pathway is favored.

In 1,2-dichloro-4,4-dimethylpentane, the two chlorine atoms are in distinct electronic and steric environments. The chlorine at C2 is on a tertiary carbon, which can stabilize a carbocation intermediate, favoring an S(_N)1 pathway. Conversely, the chlorine at C1 is on a primary carbon, which would typically suggest an S(_N)2 reaction. However, the presence of the adjacent bulky tert-butyl group introduces significant steric hindrance.

Influence of Steric Hindrance on Reaction Pathways

Steric hindrance is a critical factor in determining the viability of the S(_N)2 pathway. The S(_N)2 reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the leaving group. libretexts.org In the case of the C1 chlorine of this compound, the neopentyl-like structure creates a sterically congested environment. The bulky tert-butyl group at C4 effectively shields the C1 carbon from nucleophilic attack, making the S(_N)2 pathway at this position extremely slow or even prohibitive.

For the C2 chlorine, the tertiary nature of the carbon already disfavors an S(_N)2 reaction due to steric crowding around the reaction center. Therefore, nucleophilic substitution at C2 is more likely to proceed through an S(_N)1 mechanism, which involves the formation of a planar carbocation intermediate, alleviating the steric strain of the starting material. iitk.ac.in

The table below illustrates the general effect of substrate structure on the rates of S(_N)1 and S(_N)2 reactions, highlighting the challenges for substitution on a neopentyl-like system.

| Substrate Type | S(_N)1 Rate | S(_N)2 Rate | Rationale |

| Methyl | Slowest | Fastest | Minimal steric hindrance for S(_N)2; highly unstable carbocation for S(_N)1. |

| Primary | Slow | Fast | Low steric hindrance for S(_N)2; unstable primary carbocation for S(_N)1. |

| Neopentyl-like | Very Slow | Extremely Slow | Extreme steric hindrance for S(_N)2; primary carbocation formation is slow, but rearrangement can occur. |

| Secondary | Moderate | Slow | Moderate steric hindrance for S(_N)2; more stable secondary carbocation for S(_N)1. |

| Tertiary | Fastest | No Reaction | Highly stable tertiary carbocation for S(_N)1; prohibitive steric hindrance for S(_N)2. |

Elimination Reactions (E1 and E2 Pathways)

Elimination reactions, which lead to the formation of alkenes, are often in competition with nucleophilic substitution. The primary mechanisms are E1 (elimination unimolecular) and E2 (elimination bimolecular). The E1 reaction proceeds through a carbocation intermediate, similar to the S(_N)1 pathway, while the E2 reaction is a concerted process requiring a specific anti-periplanar geometry between a β-hydrogen and the leaving group.

Regioselectivity and Stereoselectivity in Olefin Formation

The structure of this compound allows for the formation of several possible alkene products upon elimination. The regioselectivity of the elimination (i.e., which constitutional isomer of the alkene is formed) is governed by Zaitsev's rule and Hofmann's rule. Zaitsev's rule predicts the formation of the more substituted (and generally more stable) alkene, while Hofmann's rule predicts the formation of the less substituted alkene, often favored with bulky bases. libretexts.org

Elimination involving the C2-Cl can lead to the formation of 4,4-dimethylpent-1-ene or 4,4-dimethylpent-2-ene. According to Zaitsev's rule, the more substituted 4,4-dimethylpent-2-ene would be the major product. The stereoselectivity of this reaction would favor the formation of the more stable E-isomer over the Z-isomer.

Elimination involving the C1-Cl can only lead to the formation of 1-chloro-4,4-dimethylpent-1-ene, as there is only one adjacent carbon with hydrogens.

Competition with Nucleophilic Substitution

The competition between substitution and elimination is influenced by several factors, including the strength and steric bulk of the base/nucleophile, the reaction temperature, and the substrate structure. libretexts.org Strong, sterically hindered bases, such as potassium tert-butoxide, favor elimination over substitution. Higher temperatures also tend to favor elimination reactions entropically.

For the tertiary C2-Cl, reaction with a weak base/nucleophile in a polar protic solvent at low temperatures would likely favor a mixture of S(_N)1 and E1 products. With a strong, non-bulky base, E2 elimination would likely dominate. For the primary C1-Cl, the severe steric hindrance makes S(_N)2 reactions highly unlikely, so elimination would be a more probable pathway, especially with a strong base.

Rearrangement Processes in Chlorinated Alkane Systems

A key feature of reactions proceeding through carbocation intermediates is the possibility of molecular rearrangements. Carbocations can rearrange to form more stable carbocations, typically through a 1,2-hydride or 1,2-alkyl shift. youtube.com

In the case of this compound, if the C1-Cl were to leave in an S(_N)1-type process, it would form a highly unstable primary carbocation. This primary carbocation would be expected to undergo a rapid 1,2-methyl shift from the adjacent quaternary carbon to form a more stable tertiary carbocation. This rearranged carbocation would then react with a nucleophile or lose a proton to give rearranged substitution and elimination products, respectively. masterorganicchemistry.com

Similarly, ionization at the C2 position forms a tertiary carbocation. While this is a relatively stable carbocation, the possibility of other rearrangements, though less likely than from a primary carbocation, should not be entirely dismissed, especially under specific reaction conditions that might favor such a process. The propensity for rearrangement in neopentyl-like systems often leads to complex product mixtures.

The following table outlines the potential products arising from a reaction of this compound under solvolysis conditions (e.g., in ethanol), which favor carbocation formation.

| Initial Ionization Site | Intermediate Carbocation | Potential Products |

| C1-Cl | Primary (unstable) -> Tertiary (rearranged) | Rearranged substitution and elimination products (e.g., 2-ethoxy-2,4-dimethylpentane, 2,4-dimethylpent-2-ene, 2,4-dimethylpent-1-ene) |

| C2-Cl | Tertiary | Substitution (e.g., 2-ethoxy-4,4-dimethylpentane) and elimination products (e.g., 4,4-dimethylpent-2-ene, 4,4-dimethylpent-1-ene) |

Electrophilic Aromatic Alkylation Reactions Involving Dichloro-dimethylpentanes

The reactivity of dichloro-dimethylpentanes, and specifically this compound, in electrophilic aromatic alkylation is governed by the generation of carbocationic intermediates under the influence of a Lewis acid catalyst. The presence of two chlorine atoms on adjacent carbons introduces the potential for a variety of reaction pathways, including mono- and di-alkylation, as well as intramolecular cyclization, depending on the reaction conditions and the nature of the aromatic substrate.

Friedel-Crafts Alkylation Mechanisms

The generally accepted mechanism for Friedel-Crafts alkylation involves the initial formation of a carbocation or a highly polarized complex between the alkyl halide and the Lewis acid catalyst, typically a strong Lewis acid like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). wikipedia.orgbyjus.com This electrophilic species is then attacked by the π-electrons of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org Subsequent deprotonation of the arenium ion by a weak base, often the chloroaluminate anion (AlCl₄⁻), restores the aromaticity of the ring and yields the alkylated product. chemguide.co.uk

In the case of this compound, the reaction with a Lewis acid can, in principle, generate a carbocation at either the C1 or C2 position. The initial ionization is likely to occur at the C1 position, forming a primary carbocation. However, primary carbocations are notoriously unstable and prone to rearrangement. khanacademy.org A 1,2-hydride shift from the adjacent C2 position would lead to a more stable secondary carbocation.

The presence of the second chlorine atom on the adjacent carbon can also influence the reaction. It is plausible that the initial electrophile is a bridged chloronium ion, which could then be attacked by the aromatic ring. The regioselectivity of this attack would be influenced by both steric and electronic factors.

A critical aspect of using dihaloalkanes as alkylating agents is the potential for both intermolecular and intramolecular reactions. Once the first chlorine atom has reacted with an aromatic ring to form a mono-alkylation product, the second chlorine atom on the same molecule can potentially undergo a subsequent Friedel-Crafts reaction. If this second reaction occurs with another aromatic molecule, it leads to a diarylalkane. Conversely, if the second reaction occurs on the already substituted aromatic ring, an intramolecular cyclization can take place, leading to the formation of a new ring fused to the aromatic system. The formation of five- or six-membered rings through intramolecular Friedel-Crafts reactions is generally favored. masterorganicchemistry.com

Reactant Scope and Product Distribution

The scope of reactants in Friedel-Crafts alkylation is broad, encompassing a wide range of aromatic hydrocarbons and alkyl halides. However, the reaction is not without its limitations. Strongly deactivated aromatic rings, such as those bearing nitro or acyl groups, are generally unreactive. youtube.com Conversely, highly activated rings, like phenols and anilines, can undergo complexation with the Lewis acid catalyst, which deactivates the ring towards alkylation. Polyalkylation is also a common side reaction, as the introduction of an alkyl group activates the aromatic ring towards further substitution. youtube.com

In the context of this compound, the product distribution in a Friedel-Crafts reaction with an aromatic compound like benzene (B151609) or toluene (B28343) would be a complex mixture. The reaction could yield mono-substituted products, di-substituted products where two aromatic molecules are linked by the pentane (B18724) chain, and cyclized products such as indanes or tetralins, depending on the position of the initial alkylation and the subsequent intramolecular ring closure.

To illustrate the potential products from the reaction of this compound with an aromatic substrate, a hypothetical product distribution table is presented below. This table is based on the general principles of Friedel-Crafts reactions and the expected reactivity of a vicinal dichloride.

| Reactant (Aromatic) | Potential Products | Plausible Mechanistic Pathway |

| Benzene | 1-Chloro-2-(phenyl)-4,4-dimethylpentane | Monofunctionalization |

| 1,2-Diphenyl-4,4-dimethylpentane | Difunctionalization (intermolecular) | |

| 1,1-Dimethyl-3-phenylindane | Intramolecular cyclization following rearrangement | |

| Toluene | Mixture of ortho, meta, and para isomers of 1-chloro-2-(tolyl)-4,4-dimethylpentane | Monofunctionalization |

| Mixture of isomeric di(tolyl)dimethylpentanes | Difunctionalization (intermolecular) | |

| Mixture of isomeric methyl-dimethyl-phenylindanes | Intramolecular cyclization following rearrangement |

This table represents a theoretical prediction of possible products and is not based on published experimental results for this compound.

The actual product distribution would be highly dependent on the specific reaction conditions, including the ratio of reactants, the type and amount of Lewis acid catalyst, the reaction temperature, and the duration of the reaction. For example, using a large excess of the aromatic compound would favor the formation of the mono-alkylation product over the di-alkylation product. Lower temperatures generally favor kinetic control, while higher temperatures can lead to thermodynamic product distributions, which may involve rearrangements and dealkylation-realkylation equilibria.

Computational and Theoretical Chemistry Studies of 1,2 Dichloro 4,4 Dimethylpentane

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,2-dichloro-4,4-dimethylpentane, offering insights into its geometry and the relative energies of its different spatial arrangements.

Conformational Analysis using Density Functional Theory (DFT) and Ab Initio Methods

The presence of single bonds in this compound allows for the rotation of its constituent atoms, leading to various three-dimensional arrangements known as conformations. A thorough conformational analysis can be performed using computational methods like Density Functional Theory (DFT) and ab initio calculations to identify the most stable conformers. nih.govnih.gov

DFT methods, such as B3LYP, are often employed for their balance of computational cost and accuracy. nih.govmdpi.comjavalab.org For a more rigorous analysis, ab initio methods like Møller-Plesset perturbation theory (MP2) can be utilized. rsc.org The choice of basis set, such as the 6-31G* or the more extensive cc-pVTZ, is also crucial for obtaining reliable results. nih.gov These calculations would map the potential energy surface of the molecule by systematically rotating around the single bonds and calculating the energy of each resulting geometry. The lowest energy points on this surface correspond to the stable conformers. For molecules with flexible torsional coordinates, density-corrected DFT (DC-DFT) can significantly reduce errors in conformational energies. researchgate.net

Energetic Landscape and Stability of Isomers

Beyond the conformations of a single isomer, computational chemistry can be used to compare the relative stabilities of different isomers of dichlorinated 4,4-dimethylpentane. For instance, the isomers this compound, 2,3-dichloro-4,4-dimethylpentane, and 1,3-dichloro-4,4-dimethylpentane would exhibit different thermodynamic stabilities.

By calculating the ground-state energies of the most stable conformer of each isomer, a clear picture of their relative stabilities can be obtained. These calculations typically involve geometry optimization followed by frequency calculations to confirm that the structure corresponds to a true energy minimum. The isomer with the lowest calculated energy is predicted to be the most thermodynamically stable. The stability of such isomers is influenced by factors like steric hindrance and intramolecular interactions. Computational studies on pentane (B18724) isomers have shown that functionalization can tune the affinity and selectivity. mdpi.comresearchgate.net

Below is a hypothetical data table illustrating the kind of results that would be obtained from such a study. The values are representative for this class of compounds.

| Isomer | Method/Basis Set | Relative Energy (kcal/mol) |

| This compound | B3LYP/6-31G | 0.00 (Reference) |

| 2,3-Dichloro-4,4-dimethylpentane | B3LYP/6-31G | -1.5 |

| 1,3-Dichloro-4,4-dimethylpentane | B3LYP/6-31G* | +0.8 |

Exploration of Reaction Pathways and Transition State Geometries

Computational chemistry is an invaluable tool for mapping out the intricate details of chemical reactions, including the identification of transient species like transition states.

Computational Modeling of Halogenation and Dehalogenation Mechanisms

The formation of this compound typically occurs through the electrophilic addition of chlorine to 4,4-dimethyl-1-pentene. Computational modeling can elucidate the mechanism of this reaction, including the structure of the intermediate carbocation or bridged chloronium ion. nih.gov DFT calculations can be used to map the entire reaction pathway, identifying the transition states and intermediates, and thereby providing a detailed understanding of the reaction kinetics and thermodynamics. sumitomo-chem.co.jp

Similarly, the dehalogenation of this compound to form an alkene can be studied computationally. Dehydrohalogenation, an elimination reaction that removes a hydrogen halide, is a common pathway for the formation of alkenes from alkyl halides. unacademy.comwikipedia.orgyoutube.com The mechanism, whether it proceeds via a concerted E2 or a stepwise E1 pathway, can be determined by locating the relevant transition states and intermediates. youtube.com The influence of the base and solvent on the preferred reaction pathway can also be modeled.

Solvent Dependence in Molecular Dynamics Simulations

The solvent in which a reaction is carried out can have a profound effect on its rate and mechanism. Molecular dynamics (MD) simulations can be used to explicitly model the interactions between this compound and the surrounding solvent molecules. nih.govnih.govresearchgate.net By performing simulations in different solvents (e.g., a polar solvent like water and a non-polar solvent like hexane), one can observe how the solvent molecules arrange themselves around the solute and how this solvation affects the conformational preferences and the energy barriers of reactions. javalab.org

For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized. Similarly, reaction pathways that involve charge separation in the transition state are often favored in polar solvents. MD simulations with polarizable force fields can provide a more accurate description of the electrostatic interactions that govern these solvent effects. nih.gov

Prediction of Spectroscopic Properties and Spectral Interpretation

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a compound.

The primary spectroscopic techniques for characterizing organic molecules are Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectroscopy. DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. mdpi.comacs.orgacs.orgnih.govyoutube.com The calculated shielding tensors for each nucleus can be converted into chemical shifts, which can then be compared to experimental data. nih.gov Good agreement between the calculated and experimental spectra provides strong evidence for the proposed structure. acs.org

Vibrational frequencies and intensities for both infrared (IR) and Raman spectra can also be calculated using DFT. nih.govcapes.gov.brarxiv.orgmdpi.com The calculated vibrational modes can be animated to visualize the atomic motions associated with each peak in the spectrum, aiding in the assignment of experimental bands. nih.gov For halogenated hydrocarbons, the C-Cl stretching vibrations are expected to appear in a characteristic region of the IR spectrum. nih.gov

Below is a hypothetical table of predicted ¹³C NMR chemical shifts for this compound, which would be generated from DFT calculations.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 45.2 |

| C2 | 68.5 |

| C3 | 42.1 |

| C4 | 31.8 |

| C5 (and equivalent) | 29.7 |

| C (tert-butyl) | 33.4 |

Advanced Computational Methodologies in Halogenated Organic Chemistry

The study of halogenated organic compounds, such as this compound, leverages a sophisticated array of computational and theoretical chemistry techniques. While detailed research literature focusing exclusively on this compound is not extensively available, the advanced methodologies applied to the broader class of halogenated hydrocarbons provide a robust framework for understanding its chemical behavior. These methods are crucial for elucidating molecular structure, reactivity, and dynamics, offering insights that are often difficult to obtain through experimental means alone.

Polyhalogenated alkanes are considered excellent model systems for computational study due to their relatively simple structures and the distinct properties conferred by carbon-halogen bonds. osc.edu High-level computational photochemistry and time-resolved experimental studies on these molecules provide a basis for understanding photochemical reactions in more complex systems. osc.edu

Quantum Mechanical Approaches

Quantum mechanics (QM) forms the bedrock of modern computational chemistry for halogenated compounds. Methods like Density Functional Theory (DFT) and high-level ab initio calculations are used to predict molecular properties with high accuracy.

Density Functional Theory (DFT): DFT is a widely used method that balances computational cost and accuracy, making it suitable for a range of applications.

Conformational Analysis: DFT is instrumental in exploring the conformational landscape of flexible molecules like halogenated alkanes. For instance, studies on halogenated cyclohexanes use functionals like M06-2X with large basis sets (e.g., aug-cc-pVTZ) to determine the energetic balance between axial and equatorial conformers. acs.org This analysis involves deconvoluting energy contributions from hyperconjugation, electrostatic interactions, and steric effects. acs.org While simple alkanes often prefer conformations that minimize steric hindrance, halogenated systems can exhibit unexpected preferences due to complex electrostatic and nonclassical hydrogen bonding interactions. acs.org

Thermochemistry and Reactivity: DFT calculations can provide reliable thermochemical data, such as standard enthalpies of formation. nsf.gov Long-range corrected DFT, combined with methods to account for intramolecular dispersion, has been shown to successfully reproduce isodesmic reaction enthalpies of n-alkanes. nih.gov For reactivity, DFT is used to calculate molecular descriptors for Quantitative Structure-Activity Relationship (QSAR) models, such as the energy of the lowest unoccupied molecular orbital (ELUMO), which can be correlated with degradation rates. nih.govresearchgate.net

High-Accuracy Ab Initio Methods: For benchmark-quality data, more computationally intensive methods are employed.

The Gaussian-4 (G4) theory is a composite method used to obtain highly accurate thermochemical data for halogenated hydrocarbons. nsf.gov

Ab initio molecular dynamics (AIMD) simulations can be used to characterize the structure and dynamics of halogen bonds in condensed phases, providing a first-principles approach to understanding these crucial noncovalent interactions. acs.org

Molecular Dynamics (MD) Simulations

MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior.

Interfacial Behavior: Classical MD simulations are used to calculate free energy profiles for the transfer of small halogenated organics, like halomethanes, across interfaces such as air-water. acs.orgnih.gov These studies reveal that many halomethanes have a strong preference for residing at the interface rather than being fully hydrated in bulk liquid, a finding with significant implications for their fate in environmental systems like water droplets in the atmosphere. acs.orgnih.govresearchgate.net

Co-solvent Simulations: In the context of drug design, co-solvent MD simulations using halogenated probes (e.g., halogenated benzenes) can successfully identify halogen-bonding interaction sites in protein binding pockets. nih.gov

Hybrid and Data-Driven Methodologies

Quantitative Structure-Activity Relationships (QSAR): QSAR models establish a mathematical relationship between the chemical structure and a specific activity. In the study of halogenated contaminants, QSARs have been developed that correlate experimental degradation rate constants with molecular descriptors calculated using DFT. nih.gov For halogenated alkanes, descriptors associated with an outer-sphere one-electron transfer, such as gas-phase standard reduction free energies (ΔG⁰,gas), have shown strong correlations. nih.govresearchgate.net

Machine Learning (ML): A newer frontier is the application of machine learning to accelerate chemical discovery. Δ-machine learning approaches aim to correct the results of computationally inexpensive methods to achieve the accuracy of higher-level theories. biorxiv.orgnih.gov This requires the creation of large, specialized datasets of quantum chemical properties for specific molecular classes, such as chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs), to train the models. biorxiv.orgnih.govresearchgate.net Such approaches hold the promise of enabling fast and accurate property prediction for vast chemical spaces. biorxiv.orgnih.gov

| Methodology | Principle | Application in Halogenated Organic Chemistry | Example from Literature |

|---|---|---|---|

| Density Functional Theory (DFT) | Solves the Schrödinger equation using functionals of the electron density. Balances accuracy and computational cost. | Conformational analysis, calculation of thermochemistry, prediction of electronic properties (HOMO/LUMO), development of QSAR descriptors. | Analysis of conformational equilibria in selectively halogenated cyclohexanes using the M06-2X functional. acs.org |

| High-Accuracy Ab Initio Methods (e.g., G4) | Approximates the exact solution to the Schrödinger equation with minimal reliance on empirical data. Computationally expensive. | Provides benchmark-quality thermochemical data (e.g., enthalpies of formation) for smaller molecules. | Calculation of accurate thermochemistry for a wide range of halogenated hydrocarbons to develop group additivity values. nsf.gov |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules based on a force field or quantum mechanical calculations (AIMD). | Studying the dynamic behavior at interfaces, solvation properties, and conformational flexibility over time. | Calculating free energy profiles for the transfer of halomethanes across the air-water interface. acs.orgnih.gov |

| QSAR / Machine Learning | Correlates structural or computed descriptors with experimental activity (QSAR). Uses large datasets to train predictive models (ML). | Predicting reactivity and degradation rates. Rapidly screening large numbers of compounds for desired properties. | Correlating degradation rates of halogenated alkanes with DFT-calculated descriptors like reduction free energies. nih.gov |

| Molecular Descriptor | Correlation Quality (R²) with Rate Constant | Significance |

|---|---|---|

| Aqueous Phase Reduction Potentials (E⁰,aq) | Lower | Indicates a basic correlation but does not capture the full picture of the reaction mechanism. nih.gov |

| Energy of LUMO (ELUMO) | Moderate | The energy of the lowest unoccupied molecular orbital is a better predictor, relating to the ease of accepting an electron. nih.gov |

| Marcus Theory Activation Free Energies (ΔG‡) | Higher | Provides a strong correlation by modeling the free energy barrier for the electron transfer reaction. nih.gov |

| Gas-Phase Standard Reduction Free Energies (ΔG⁰,gas) | Higher | Shows a similarly strong correlation, indicating its utility as a robust descriptor for this class of reaction. nih.govresearchgate.net |

Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 1,2-dichloro-4,4-dimethylpentane, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its carbon skeleton and the relative positions of its hydrogen and chlorine substituents.

Proton (¹H) and Carbon (¹³C) NMR Techniques

The structure of this compound (Cl-CH₂-CHCl-CH₂-C(CH₃)₃) suggests a distinct set of signals in both proton and carbon NMR spectra due to the absence of molecular symmetry. docbrown.info

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show five distinct signals corresponding to the five unique proton environments in the molecule. The deshielding effect of the electronegative chlorine atoms will cause protons on or near the chlorinated carbons (C1 and C2) to appear at a higher chemical shift (downfield).

-C(CH₃)₃ (H-5, H-6, H-7): The nine protons of the tert-butyl group are equivalent and would appear as a sharp singlet, expected to be the most upfield signal due to its distance from the chlorine atoms.

-CH₂- (H-3): These two protons are diastereotopic due to the adjacent chiral center at C2. They would likely appear as a complex multiplet.

-CHCl- (H-2): This single proton, attached to the same carbon as a chlorine atom and adjacent to another chlorinated carbon, would be significantly deshielded and appear as a multiplet due to coupling with the protons on C1 and C3.

-CH₂Cl (H-1): These two protons, attached to a carbon bearing a chlorine atom, would be highly deshielded and appear as a multiplet due to coupling with the H-2 proton.

Carbon-¹³C NMR: A proton-decoupled ¹³C NMR spectrum would display seven unique signals, one for each carbon atom in the molecule. docbrown.info The presence of a chiral center at C2 renders all carbons chemically non-equivalent. spectrabase.com The chemical shifts are heavily influenced by the attached chlorine atoms.

-C(CH₃)₃ (C-5, C-6, C-7): The three methyl carbons of the tert-butyl group would appear as a single signal in the upfield region. The quaternary carbon (C-4) would also be in this region but with a characteristically lower intensity.

-CH₂- (C-3): This methylene (B1212753) carbon would appear downfield from the tert-butyl carbons.

-CHCl- (C-2): This carbon, directly bonded to a chlorine atom, would be significantly deshielded, causing its signal to appear further downfield.

-CH₂Cl (C-1): This carbon, also bonded to a chlorine atom, would exhibit a downfield chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of similar structures and known substituent effects. Actual experimental values may vary.

| Position | Group | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|---|

| 1 | -CH₂Cl | 3.7 - 4.0 | Multiplet (d) | 45 - 55 |

| 2 | -CHCl- | 4.0 - 4.5 | Multiplet (dd) | 60 - 70 |

| 3 | -CH₂- | 1.8 - 2.2 | Multiplet | 40 - 50 |

| 4 | -C(CH₃)₃ | - | - | 30 - 35 |

| 5,6,7 | -C(CH₃)₃ | ~1.0 | Singlet (s) | 28 - 32 |

Two-Dimensional NMR Experiments (e.g., TOCSY, HSQC, DOSY)

To confirm the structural assignments from 1D NMR and to assess purity, a suite of 2D NMR experiments would be employed.

Total Correlation Spectroscopy (TOCSY): This experiment would reveal the complete spin systems within the molecule. Cross-peaks would be observed between all protons that are coupled, even if not directly adjacent. For instance, a TOCSY experiment would show a correlation between the proton at C-2 and the protons at both C-1 and C-3, confirming their connectivity within the same spin system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded carbon and proton atoms. This is crucial for definitively assigning the carbon signals. Each C-H bond would produce a cross-peak, linking the proton signal to the carbon signal. For example, the singlet at ~1.0 ppm in the ¹H spectrum would correlate with the carbon signal at ~28-32 ppm in the ¹³C spectrum, confirming this pair as the tert-butyl group.

Diffusion-Ordered Spectroscopy (DOSY): The DOSY experiment is a powerful technique for purity assessment. It separates the NMR signals of different molecules based on their diffusion rates in solution. All signals belonging to this compound would align horizontally in a 2D plot, while signals from impurities with different molecular sizes and shapes would appear at different vertical positions. This allows for the identification of contaminants without the need for physical separation.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

GC-MS is the method of choice for analyzing volatile compounds like chlorinated alkanes. nih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer then analyzes each component individually. docbrown.info This is particularly useful for distinguishing this compound from its isomers (e.g., 2,4-dichloro-2,4-dimethylpentane) or from reactants and byproducts of a synthesis reaction. nih.gov

The mass spectrum of this compound would exhibit a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion [M]⁺ will appear as a cluster of peaks at m/z 168 (for C₇H₁₄³⁵Cl₂), m/z 170 (for C₇H₁₄³⁵Cl³⁷Cl), and m/z 172 (for C₇H₁₄³⁷Cl₂). The relative intensities of these peaks would be approximately 9:6:1. docbrown.info

Key fragmentation pathways would likely involve the loss of chlorine atoms and cleavage of the carbon-carbon bonds. A prominent fragment would be the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da), leading to a significant peak at m/z 111 (for the C₃H₅Cl₂⁺ fragment). Cleavage of the C-Cl bond would result in fragments corresponding to [M-Cl]⁺.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 168, 170, 172 | [C₇H₁₄Cl₂]⁺ | Molecular Ion (M⁺) |

| 133, 135 | [C₇H₁₄Cl]⁺ | Loss of •Cl |

| 111, 113, 115 | [C₃H₅Cl₂]⁺ | Loss of •C(CH₃)₃ (tert-butyl radical) |

| 57 | [C(CH₃)₃]⁺ | Formation of tert-butyl cation |

Multiple Reaction Monitoring (MRM) for Enhanced Selectivity

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for targeted quantification. nist.gov In an MRM experiment, a specific precursor ion (e.g., the molecular ion of this compound at m/z 168) is selected, fragmented, and then a specific product ion (e.g., the fragment at m/z 111) is monitored. This precursor-to-product ion transition is highly specific to the target molecule. This method provides excellent selectivity and sensitivity, making it ideal for detecting and quantifying trace amounts of the compound in complex matrices, a task relevant in environmental monitoring or metabolic studies. nist.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to C-H and C-Cl bond vibrations.

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of C-H bonds in alkanes. nist.gov

C-H bending: Deformations of the CH₂ and CH₃ groups would result in absorptions in the 1350-1470 cm⁻¹ region. nist.gov

Raman Spectroscopy: Raman spectroscopy is often complementary to IR. While C-Cl stretches are visible in IR, they can also be observed in Raman spectra. The symmetric vibrations of the non-polar parts of the molecule, such as the C-C backbone and the tert-butyl group, would likely produce strong signals in the Raman spectrum. The combination of IR and Raman data provides a more complete vibrational profile of the molecule.

Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 3000 | IR, Raman |

| C-H Bend | Alkyl (CH₃, CH₂) | 1350 - 1470 | IR, Raman |

| C-Cl Stretch | Chloroalkane | 550 - 850 | IR, Raman |

Chromatographic Separation Techniques Coupled with Spectroscopy (e.g., GC-MS, GCxGC-MS)

Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS allows for its separation from potential impurities, isomers, and reactants, while the mass spectrometer provides detailed structural information based on the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation products.

The general principle of GC-MS involves injecting a sample into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase elute faster. Upon exiting the column, the separated components enter the ion source of the mass spectrometer, where they are typically ionized by electron ionization (EI). libretexts.org This high-energy ionization process (usually at 70 eV) not only generates a molecular ion (M⁺˙), which corresponds to the molecular weight of the compound, but also induces extensive fragmentation. wikipedia.org The resulting fragmentation pattern is a unique "fingerprint" that is crucial for structural elucidation. libretexts.org

For complex mixtures containing numerous structurally similar compounds, comprehensive two-dimensional gas chromatography (GCxGC-MS) offers significantly enhanced separation power and selectivity. nih.gov This technique utilizes two columns with different stationary phases connected by a modulator, providing a much higher peak capacity and resolution compared to conventional one-dimensional GC-MS. nih.gov

Detailed Research Findings

The mass spectrum of this compound is expected to exhibit a molecular ion peak. Due to the presence of two chlorine atoms, this peak will be accompanied by characteristic isotopic peaks at M+2 and M+4, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio). youtube.comjove.com The relative intensities of these isotopic clusters are highly diagnostic for the number of chlorine atoms in an ion.

Fragmentation of the molecular ion is anticipated to proceed through several key pathways common to chlorinated alkanes:

Alpha-Cleavage (α-cleavage): This involves the cleavage of a carbon-carbon bond adjacent to a carbon bearing a chlorine atom. For this compound, α-cleavage can occur between C1-C2 or C2-C3. Cleavage at the C-C bond adjacent to the C-Cl bond is a common fragmentation pathway for alkyl chlorides. jove.com

Loss of a Chlorine Radical (•Cl): The molecular ion can lose a chlorine radical to form a [M-Cl]⁺ cation.

Loss of Hydrogen Chloride (HCl): A common fragmentation pathway for alkyl halides is the elimination of a neutral molecule of HCl, leading to a [M-HCl]⁺˙ fragment ion.

Alkyl Chain Fragmentation: Fragmentation of the alkyl chain, particularly the loss of a tert-butyl group ([C(CH₃)₃]⁺, m/z 57), which forms a stable carbocation, is expected to be a prominent feature.

Based on the analysis of a structurally similar compound, 2-chloro-2,4-dimethylpentane, from the NIST Mass Spectrometry Data Center, a prominent peak is observed at m/z 57, corresponding to the tert-butyl cation. nist.govnih.gov This suggests that for this compound, fragmentation involving the loss of the neopentyl portion of the molecule is also highly probable.

The following data table outlines the predicted significant fragment ions for this compound based on these established fragmentation principles.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Origin of Fragment |

|---|---|---|

| 168/170/172 | [C₇H₁₄Cl₂]⁺˙ | Molecular Ion (M⁺˙) |

| 133/135 | [C₇H₁₄Cl]⁺ | Loss of •Cl from the molecular ion |

| 113 | [C₅H₁₀Cl]⁺ | Loss of •C(CH₃)₃ from the [M-Cl]⁺ ion or loss of •Cl from a C₇H₁₃Cl fragment |

| 91/93 | [C₃H₆Cl]⁺ | Cleavage of the C3-C4 bond with charge retention on the chlorinated fragment |

| 57 | [C(CH₃)₃]⁺ | Cleavage of the C3-C4 bond with charge retention on the tert-butyl group (stable carbocation) |

Applications of 1,2 Dichloro 4,4 Dimethylpentane in Advanced Organic Synthesis

Role as a Synthetic Intermediate and Building Block in Multi-step Synthesis

There is no available literature detailing the use of 1,2-dichloro-4,4-dimethylpentane as a synthetic intermediate or building block in multi-step syntheses.

Utilization in Carbon-Carbon Bond Forming Reactions

No specific examples of this compound being utilized in carbon-carbon bond forming reactions have been found in published research.

Derivatization and Functionalization Strategies

Specific derivatization and functionalization strategies for this compound are not described in the available scientific literature.

Use as a Model Compound for Studying Fundamental Chemical Reaction Mechanisms

There are no documented instances of this compound being used as a model compound for the study of fundamental chemical reaction mechanisms.

Environmental Transformation and Degradation Pathways of Halogenated Alkanes Principle Based Analysis

Microbial Degradation Mechanisms: Reductive Dechlorination and Dichloroelimination

Under anaerobic conditions, which are common in subsurface environments, groundwater, and sediments, microbial activity is a key driver of the degradation of chlorinated alkanes. For vicinal dichlorinated alkanes like 1,2-dichloro-4,4-dimethylpentane, two primary microbial degradation mechanisms are reductive dechlorination and dichloroelimination. researchgate.net

Reductive Dechlorination: This process involves the replacement of a chlorine atom with a hydrogen atom. In the context of organohalide-respiring bacteria (OHRB), the chlorinated compound serves as an electron acceptor in their metabolic process. byu.edu For a compound like this compound, sequential reductive dechlorination would first produce 1-chloro-4,4-dimethylpentane (B2393263) or 2-chloro-4,4-dimethylpentane, followed by the potential for further dechlorination to 4,4-dimethylpentane. Studies on the analogous compound 1,2-dichloropropane (B32752) have shown that reductive dechlorination (hydrogenolysis) can lead to the formation of monochlorinated propanes. researchgate.net However, this pathway can be slow and may lead to the accumulation of intermediate chlorinated compounds. researchgate.net

Dichloroelimination: This is a significant pathway for the degradation of vicinal dichlorinated alkanes, where two adjacent chlorine atoms are removed simultaneously, resulting in the formation of an alkene. nih.gov This reaction is catalyzed by specific dehalogenases found in anaerobic bacteria, such as Desulfitobacterium dichloroeliminans. nih.govresearchgate.net This bacterium has been shown to exclusively dichloroeliminate 1,2-dichloroethane (B1671644) and various dichloropropanes and butanes to their corresponding alkenes. nih.govresearchgate.net This process is a form of dehalorespiration, where the bacterium gains energy for growth. asm.org For this compound, dichloroelimination would result in the formation of 4,4-dimethyl-1-pentene. This pathway is often more favorable for complete detoxification as it avoids the formation of persistent chlorinated intermediates. researchgate.net

| Microbial Degradation Mechanism | Description | Potential Products from this compound | Key Microbial Players (Examples) |

| Reductive Dechlorination (Hydrogenolysis) | Sequential replacement of chlorine atoms with hydrogen atoms. | 1-Chloro-4,4-dimethylpentane, 2-Chloro-4,4-dimethylpentane, 4,4-Dimethylpentane | Dehalococcoides, Geobacter |

| Dichloroelimination | Simultaneous removal of two vicinal chlorine atoms to form a double bond. | 4,4-Dimethyl-1-pentene | Desulfitobacterium, Dehalogenimonas, Dehalobacter |

Abiotic Transformation Processes: Dehydrochlorination and Reductive Hydrogenolysis

In the absence of microbial activity, halogenated alkanes can undergo abiotic transformation, although often at slower rates. The primary abiotic processes relevant to this compound are dehydrochlorination and reductive hydrogenolysis, particularly by reactive minerals.

Dehydrochlorination: This is an elimination reaction where a hydrogen and a chlorine atom are removed from adjacent carbon atoms, forming an alkene and hydrogen chloride (HCl). researchgate.net This reaction can be facilitated by mineral surfaces acting as catalysts. For this compound, dehydrochlorination could lead to the formation of 1-chloro-4,4-dimethyl-1-pentene or 2-chloro-4,4-dimethyl-1-pentene. Studies on 1,2-dichloroethane have demonstrated that dehydrochlorination can occur on the acid sites of oxide catalysts like γ-Al2O3. researchgate.net The structural arrangement of this compound, being a vicinal dichloride, makes it susceptible to this type of elimination reaction.

Reductive Hydrogenolysis: This abiotic pathway involves the reduction of the carbon-chlorine bond, typically mediated by zero-valent metals, such as zero-valent iron (ZVI), or by iron-bearing minerals like magnetite. acs.orgresearchgate.net ZVI is commonly used in environmental remediation for treating chlorinated solvent plumes. researchgate.net The process involves the transfer of electrons from the metal surface to the chlorinated alkane, leading to the cleavage of the C-Cl bond and its replacement with a C-H bond. acs.orgresearchgate.net For this compound, this would result in a stepwise reduction to monochlorinated intermediates and finally to the parent alkane, similar to the microbial pathway but through a chemical, rather than biological, mechanism.

| Abiotic Transformation Process | Description | Reactants/Catalysts | Potential Products from this compound |

| Dehydrochlorination | Elimination of a hydrogen atom and a chlorine atom from adjacent carbons. | Mineral surfaces (e.g., clays, metal oxides) | 1-Chloro-4,4-dimethyl-1-pentene, 2-Chloro-4,4-dimethyl-1-pentene |

| Reductive Hydrogenolysis | Chemical reduction where a chlorine atom is replaced by a hydrogen atom. | Zero-valent iron (ZVI), Iron sulfides | 1-Chloro-4,4-dimethylpentane, 2-Chloro-4,4-dimethylpentane, 4,4-Dimethylpentane |

Future Research Directions and Unexplored Reactivity of 1,2 Dichloro 4,4 Dimethylpentane

Development of Green and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign synthetic methodologies. For 1,2-dichloro-4,4-dimethylpentane, current synthetic approaches likely rely on classical halogenation techniques which may involve harsh reagents and produce significant waste. Future research should prioritize the development of green and sustainable synthetic routes.

One promising avenue is the exploration of biocatalytic halogenation . The use of halogenase enzymes could offer unparalleled selectivity and milder reaction conditions. chlorine.org Research in this area would involve identifying or engineering enzymes capable of selectively chlorinating the C1 and C2 positions of 4,4-dimethylpentane.

Another key area is the implementation of phase-transfer catalysis (PTC) . PTC can enhance reaction rates and yields in biphasic systems, often with reduced solvent usage. technologynetworks.com Investigating PTC conditions for the dichlorination of suitable precursors could lead to more efficient and scalable syntheses.

Furthermore, microwave-assisted synthesis presents an opportunity to significantly reduce reaction times and energy consumption. libretexts.org Systematic studies on the microwave-assisted chlorination of 4,4-dimethylpentene or related starting materials could unlock rapid and efficient production methods.

A comparative table of potential green synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Research Focus |

| Biocatalytic Halogenation | High selectivity, mild conditions, reduced waste. chlorine.org | Enzyme screening and engineering for specific substrate. |

| Phase-Transfer Catalysis | Increased reaction rates, reduced solvent use, scalability. technologynetworks.com | Catalyst selection, optimization of reaction conditions. |

| Microwave-Assisted Synthesis | Rapid reaction times, energy efficiency. libretexts.org | Optimization of microwave parameters, solvent-free conditions. |

Advanced Mechanistic Studies on Novel Reactions

The unique structural arrangement of this compound, with a primary and a tertiary chloride, suggests a fascinating interplay of reaction mechanisms. The steric bulk of the neopentyl group is expected to heavily influence the accessibility of the reaction centers and the stability of any intermediates. ncert.nic.infiveable.me

Future research should focus on elucidating the mechanisms of reactions such as dehydrohalogenation . The formation of different isomeric alkenes under various basic conditions would provide insight into the regioselectivity and stereoselectivity of elimination reactions in sterically congested systems. researchgate.netresearchgate.netnih.govyoutube.comlibretexts.org

Nucleophilic substitution reactions also warrant detailed investigation. The competition between SN1 and SN2 pathways at the primary and tertiary carbon centers, and the potential for rearrangement reactions, would be of fundamental interest. studysmarter.co.ukscienceskool.co.ukyoutube.com

Cyclization reactions , where the dichloroalkane acts as a precursor to carbocyclic or heterocyclic systems, represent a significant area of unexplored reactivity. researchgate.net For instance, reaction with binucleophiles could lead to the formation of novel ring structures.

Expansion of Applications in Specialized Chemical Synthesis

While specific applications for this compound are not well-documented, its structure suggests potential as a specialized building block in organic synthesis.

A primary area for future exploration is its use in the synthesis of novel heterocyclic compounds . The 1,2-dichloro functionality provides a handle for the construction of rings containing nitrogen, oxygen, or sulfur atoms. youtube.comacs.orgeurochlor.orgorganic-chemistry.orgquora.comrsc.org For example, reaction with primary amines could yield substituted piperazines or other nitrogen-containing heterocycles.

The compound could also be investigated as a precursor for the synthesis of sterically hindered ligands for use in catalysis. The neopentyl group can impart specific solubility and stability properties to metal complexes.

Furthermore, its potential role in medicinal chemistry as a scaffold for the synthesis of new bioactive molecules is an open question. The introduction of the dichlorinated neopentyl motif could influence the lipophilicity and metabolic stability of drug candidates.

Deeper Computational Insight into Complex Reactivity Profiles

Computational chemistry offers a powerful tool to complement experimental studies and provide a deeper understanding of the reactivity of this compound.

Density Functional Theory (DFT) calculations can be employed to investigate the conformational landscape of the molecule and the relative stabilities of different conformers. youtube.com Such studies can also be used to model reaction pathways, calculate activation energies for substitution and elimination reactions, and predict the structures of transition states and intermediates. libretexts.orglibretexts.org

Molecular dynamics (MD) simulations could provide insights into the behavior of this compound in different solvent environments, which is crucial for understanding its reactivity in solution-phase reactions.

These computational approaches can help to rationalize experimental observations and guide the design of new reactions and applications for this unique molecule.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1,2-Dichloro-4,4-dimethylpentane, and how can reaction conditions be optimized?

Synthesis typically involves chlorination of 4,4-dimethylpentene derivatives. Key factors include:

- Chlorinating agents : Use Cl₂ or SOCl₂ under controlled temperatures (0–25°C) to avoid over-chlorination.

- Solvent selection : Non-polar solvents (e.g., CCl₄) minimize side reactions like radical halogenation.

- Purification : Fractional distillation or column chromatography is critical due to the compound’s volatility and potential byproducts (e.g., diastereomers) .

- Yield optimization : Monitor reaction progress via gas chromatography (GC) to adjust stoichiometry and reaction time .

Basic: How is structural characterization of this compound performed, and what spectroscopic markers are definitive?

- Infrared (IR) spectroscopy : C-Cl stretches appear at 550–650 cm⁻¹, while C-H bending in the dimethyl group is observed at 1380–1460 cm⁻¹. Compare with reference spectra from databases like NIST Chemistry WebBook .

- NMR spectroscopy :

- ¹H NMR : Two distinct methyl singlets (δ 0.9–1.2 ppm) and methine protons (δ 4.0–4.5 ppm).

- ¹³C NMR : Quaternary carbons adjacent to Cl atoms resonate at δ 55–65 ppm .

- Mass spectrometry (MS) : Molecular ion peaks at m/z 156 (C₇H₁₂Cl₂) confirm the molecular formula .

Advanced: What mechanistic insights explain contradictory data in nucleophilic substitution reactions involving this compound?

Conflicting reports on reaction pathways (SN1 vs. SN2) arise due to:

- Solvent effects : Polar aprotic solvents favor SN2 (e.g., DMSO), while polar protic solvents (e.g., H₂O) promote SN1 via carbocation intermediates. Kinetic studies in mixed solvents (DMSO:H₂O) reveal dual mechanisms .

- Steric hindrance : The 4,4-dimethyl group impedes backside attack, favoring SN1 in aqueous conditions. Rate constants (k) for hydrolysis vary by 10²–10³ fold depending on solvent polarity .

- Radical intermediates : ESR spectroscopy detects radical pairs in DMSO-rich media, suggesting competing electron-transfer pathways .

Advanced: How can kinetic and equilibrium studies resolve ambiguities in intermediate formation during reactions with hydroxide ions?

- Stopped-flow spectroscopy : Track transient intermediates (e.g., Meisenheimer complexes) at λ > 500 nm. For this compound, a monohydroxy σ-complex absorbs at 320 nm, with a lifetime < 1 sec in aqueous KOH .

- Variable-temperature NMR : Identify metastable intermediates (e.g., carbocations) at -40°C. Signal broadening at δ 4.0–4.5 ppm indicates rapid proton exchange in aqueous media .

- Equilibrium constants (K) : Use UV-Vis titration to determine K for intermediate stability. For example, K ≈ 10³–10⁴ M⁻¹ in DMSO:H₂O mixtures .

Advanced: How should researchers address discrepancies in identifying reaction products under varying pH conditions?

- pH-controlled experiments : Acidify reaction mixtures (pH < 4) to stabilize phenolic byproducts. NMR signals at δ 7.17–8.10 ppm confirm aryloxide formation, while GC-MS detects volatile chlorinated fragments .

- Cross-validation with multiple techniques : Combine HPLC, NMR, and IR to distinguish regioisomers. For example, 1,2 vs. 1,3 substitution patterns produce distinct ¹³C NMR shifts (δ 55–65 ppm vs. δ 70–80 ppm) .

- Error analysis : Quantify uncertainties in kinetic data (e.g., ±5% for k values) using nonlinear regression models .

Advanced: What methodologies are effective for analyzing solvent effects on the compound’s reactivity?

- Kirkwood-Buff theory : Relate solvent polarity (ε) to activation parameters (ΔG‡). For SN2 pathways, ΔG‡ decreases by 15–20 kJ/mol in DMSO compared to H₂O .

- Isotopic labeling : Use D₂O to probe solvent participation in transition states. A kinetic isotope effect (KIE) > 2 indicates proton transfer in rate-limiting steps .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict solvation shells and transition-state geometries. Compare with experimental activation energies (ΔH‡ ≈ 80–100 kJ/mol) .

Advanced: How can researchers reconcile conflicting data on the role of free radicals in substitution reactions?

- Radical trapping : Add TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) to quench radicals. A >50% reduction in reaction rate confirms radical-mediated pathways .

- ESR spectroscopy : Detect spin-trapped adducts (e.g., DMPO-Cl) at g ≈ 2.006. Signal intensity correlates with Cl⁻ concentration in aqueous media .

- Comparative kinetics : Radical pathways exhibit zero-order dependence on nucleophile concentration, unlike SN1/SN2 mechanisms .

Basic: What precautions are necessary for handling this compound in laboratory settings?

- Ventilation : Use fume hoods due to volatility (vapor pressure ≈ 10 mmHg at 25°C) and potential respiratory irritation.

- Incompatibilities : Avoid strong bases (risk of exothermic dehydrohalogenation) and oxidizing agents (risk of Cl₂ release).

- Waste disposal : Neutralize with NaHCO₃ before incineration to prevent dioxin formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.